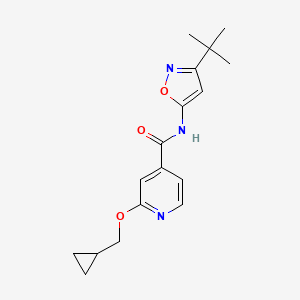
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide (DHMBS) is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用機序
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in regulating the pH of bodily fluids. This compound has also been shown to inhibit the activity of other enzymes such as urease and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in the pH of bodily fluids. This compound has also been shown to decrease the activity of enzymes such as urease and acetylcholinesterase, which are important in various physiological processes.
実験室実験の利点と制限
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its unique properties and ability to interact with various biomolecules. However, this compound also has limitations, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for research involving 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide. One potential direction is investigating the use of this compound as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another potential direction is investigating the interaction of this compound with other biomolecules such as lipids and carbohydrates. Additionally, further research is needed to investigate the potential toxicity and safety of this compound for use in humans.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been used to investigate its mechanism of action, biochemical and physiological effects, and potential applications. This compound has several advantages for lab experiments, including its ability to interact with various biomolecules, but also has limitations such as potential toxicity. There are several future directions for research involving this compound, including investigating its potential therapeutic applications and interaction with other biomolecules.
合成法
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The resulting product is then purified using various techniques such as recrystallization or column chromatography. Other methods of synthesis include the reaction of 2,5-dichloro-4-methoxybenzenesulfonamide with propylene oxide.
科学的研究の応用
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a probe to investigate the role of sulfonamide derivatives in biological systems. This compound has been used to study the interaction of sulfonamide derivatives with carbonic anhydrase enzymes, which are important in regulating the pH of bodily fluids. This compound has also been used to study the interaction of sulfonamide derivatives with other biomolecules such as proteins and nucleic acids.
特性
IUPAC Name |
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)10-4-7(11)9(17-2)3-8(10)12/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWMQNPKUIZAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)



![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)






